molecular formula C23H26N2O5 B10993455 N-(2-methylpropyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide

N-(2-methylpropyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B10993455
M. Wt: 410.5 g/mol
InChI Key: OBFRKNJGEAKEAU-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dihydroisoquinoline core substituted with a 3,4,5-trimethoxyphenyl group and a carboxamide moiety, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often employing continuous flow reactors and automated systems to handle the complex reaction steps.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, potentially leading to derivatives with different biological activities.

Scientific Research Applications

N-(2-methylpropyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism by which N-(2-methylpropyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydroisoquinoline derivatives and trimethoxyphenyl-substituted molecules. Examples include:

Uniqueness

What sets N-(2-methylpropyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide apart is its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity

Biological Activity

N-(2-methylpropyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic compound belonging to the isoquinoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections provide a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N2O5C_{23}H_{26}N_{2}O_{5} with a molecular weight of approximately 410.46 g/mol. The structure includes:

  • Isoquinoline core : A bicyclic structure that enhances biological activity.
  • 1-Oxo group : Contributes to reactivity through nucleophilic addition.
  • Carboxamide group : Facilitates hydrogen bonding and increases solubility in biological systems.
  • 3,4,5-trimethoxyphenyl substituent : Enhances lipophilicity and may improve binding to biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity :
    • Isoquinoline derivatives have been studied for their ability to inhibit the insulin-like growth factor 1 receptor (IGF-1R), which is implicated in cancer cell proliferation and survival. This suggests potential applications in cancer treatment .
  • Anti-inflammatory Effects :
    • Some studies have reported that isoquinoline compounds can exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis or other inflammatory diseases .
  • Analgesic Properties :
    • The analgesic effects of related compounds indicate that this class may also provide pain relief through various mechanisms .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

  • Functional Groups : The presence of the 1-oxo and carboxamide groups appears essential for bioactivity.
  • Substituent Variations : Modifications in the trimethoxyphenyl group can significantly influence lipophilicity and receptor binding affinity.
Compound NameStructureNotable Features
N-(4-methoxyphenyl)-2-(2-methylpropyl)-1-oxo-3-thiophen-2-yl-3,4-dihydroisoquinoline-4-carboxamideC25H26N2O3SContains thiophene ring; potential for different biological activity.
2-(2-Methylpropyl)-1-Oxo-4-Phenyl-1,2-Dihydroisoquinolin-6-Yl]oxyacetamideC22H25N3O3Features a phenyl substitution; may exhibit different pharmacological properties.

Study on IGF-1R Inhibition

A study highlighted that isoquinoline derivatives were effective in inhibiting IGF-1R activity in vitro. This inhibition led to reduced proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) . The compound's specific structural features were linked to enhanced binding affinity.

Anti-inflammatory Activity Assessment

In another investigation, related isoquinoline derivatives demonstrated significant anti-inflammatory effects in murine models of acute inflammation. The results indicated a reduction in pro-inflammatory cytokines like TNF-alpha and IL-6 .

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

N-(2-methylpropyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C23H26N2O5/c1-14(2)12-24-22(26)18-13-25(23(27)17-9-7-6-8-16(17)18)15-10-19(28-3)21(30-5)20(11-15)29-4/h6-11,13-14H,12H2,1-5H3,(H,24,26)

InChI Key

OBFRKNJGEAKEAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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